molecular formula C19H21N5O3 B12246077 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

Cat. No.: B12246077
M. Wt: 367.4 g/mol
InChI Key: IAXKSLKBEKCDKI-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the cyclopropyl-1,2-oxazole and imidazo[1,2-b]pyridazine intermediates. These intermediates are then coupled through a series of condensation and cyclization reactions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures such as imidazo[1,2-a]pyrimidines and imidazo[1,5-a]pyridines. Compared to these compounds, 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is unique due to its specific combination of cyclopropyl-1,2-oxazole and imidazo[1,2-b]pyridazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H21N5O3/c25-19(15-11-16(27-22-15)14-1-2-14)23-8-5-13(6-9-23)12-26-18-4-3-17-20-7-10-24(17)21-18/h3-4,7,10-11,13-14H,1-2,5-6,8-9,12H2

InChI Key

IAXKSLKBEKCDKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)COC4=NN5C=CN=C5C=C4

Origin of Product

United States

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